Hydroxy Dehydro Nifedipine Lactone

Descripción general

Descripción

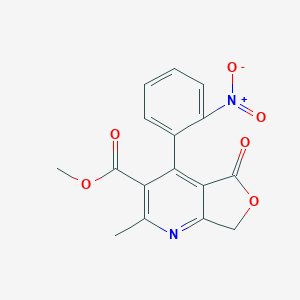

Hydroxy Dehydro Nifedipine Lactone is a chemical compound with the molecular formula C16H12N2O6 and a molecular weight of 328.28 g/mol . It is a metabolite of nifedipine, a well-known calcium channel blocker used in the treatment of cardiovascular diseases . This compound is of significant interest in pharmaceutical research due to its potential biological activities and its role in the metabolism of nifedipine .

Análisis Bioquímico

Cellular Effects

Nifedipine, from which it is derived, is known to inhibit the influx of extracellular calcium through myocardial and vascular membrane pores, thereby decreasing total peripheral resistance and systemic blood pressure . It is possible that Hydroxy Dehydro Nifedipine Lactone may have similar effects on cells.

Molecular Mechanism

Nifedipine, its parent compound, acts by inhibiting calcium ion influx across cell membranes, but it is unclear whether this compound shares this mechanism .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Nifedipine is known to be a photo-labile compound, undergoing oxidative biotransformation in the human body into pharmacologically inactive metabolites, including this compound .

Metabolic Pathways

It is known to be a metabolite of Nifedipine, which undergoes oxidative biotransformation in the human body .

Métodos De Preparación

The synthesis of Hydroxy Dehydro Nifedipine Lactone involves several steps, starting from nifedipine. The primary synthetic route includes the oxidation of nifedipine to form dehydronifedipine, followed by further oxidation to produce this compound . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperature and pH conditions . Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity .

Análisis De Reacciones Químicas

Hydroxy Dehydro Nifedipine Lactone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylated derivatives.

Reduction: Reduction reactions can convert it back to dehydronifedipine or nifedipine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Hydroxy Dehydro Nifedipine Lactone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Hydroxy Dehydro Nifedipine Lactone involves its interaction with calcium channels in vascular smooth muscle and myocardial cells. By blocking these channels, it prevents the influx of calcium ions during depolarization, leading to reduced peripheral arterial vascular resistance and dilation of coronary arteries . This action helps in lowering blood pressure and increasing oxygen supply to the heart .

Comparación Con Compuestos Similares

Hydroxy Dehydro Nifedipine Lactone is unique compared to other nifedipine metabolites due to its specific structural features and biological activities. Similar compounds include:

Dehydronifedipine: Another metabolite of nifedipine with similar but distinct properties.

Nifedipine: The parent compound, widely used as a calcium channel blocker.

Hydroxydehydronifedipine Carboxylate: A further oxidized derivative with different pharmacological effects.

Actividad Biológica

Hydroxy Dehydro Nifedipine Lactone is a significant metabolite of nifedipine, a well-established calcium channel blocker used primarily in the treatment of hypertension and angina. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the oxidation of nifedipine, followed by further oxidation steps. The primary reactions involved include:

- Oxidation : Converts nifedipine to dehydronifedipine, which is then transformed into this compound.

- Reduction : Can revert this compound back to dehydronifedipine or nifedipine.

- Substitution Reactions : Particularly at the nitrophenyl group, which can influence its biological activity.

The biological activity of this compound is closely related to its interaction with calcium channels in vascular smooth muscle and myocardial cells. By blocking these channels, it prevents the influx of calcium ions during depolarization. This action leads to:

- Reduced Peripheral Vascular Resistance : Resulting in lower systemic blood pressure.

- Dilation of Coronary Arteries : Enhancing blood flow to the heart muscle.

Cardiovascular Effects

Research indicates that this compound retains some pharmacological properties similar to its parent compound, nifedipine. It has been shown to:

- Lower blood pressure in hypertensive models.

- Exhibit mild natriuretic effects, which can influence sodium balance and blood pressure regulation .

Cellular Effects

This compound may also affect cellular mechanisms beyond calcium channel blockade. Studies suggest that it might influence various signaling pathways involved in cellular proliferation and apoptosis, although detailed mechanisms remain less understood compared to nifedipine itself .

In Vivo Studies

A study conducted on hypertensive patients demonstrated that this compound could effectively reduce blood pressure while maintaining a favorable metabolic profile compared to other antihypertensives like hydrochlorothiazide. The study highlighted that while both drugs lowered blood pressure similarly, this compound did not induce significant changes in plasma renin activity (PRA), suggesting a unique mechanism of action .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a relatively short half-life due to its rapid metabolism. This characteristic necessitates careful consideration in dosing regimens when used therapeutically. Its metabolites are typically excreted through urine, indicating renal clearance as a significant pathway for elimination .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Key Biological Effects |

|---|---|---|

| This compound | Calcium channel blockade | Reduced blood pressure, mild natriuresis |

| Nifedipine | Calcium channel blockade | Significant blood pressure reduction |

| Dehydronifedipine | Calcium channel blockade | Similar effects but less potent |

| Hydroxydehydronifedipine Carboxylate | Further oxidized derivative | Different pharmacological profile |

Propiedades

IUPAC Name |

methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHFIISQXLFKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544728 | |

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34785-00-7 | |

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.